molecular formula C6H12Cl2Si B6598892 1,1-bis(chloromethyl)silolane CAS No. 158585-34-3

1,1-bis(chloromethyl)silolane

Cat. No.: B6598892
CAS No.: 158585-34-3
M. Wt: 183.15 g/mol
InChI Key: XMYCLJDQQJOVBA-UHFFFAOYSA-N
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Description

1,1-bis(chloromethyl)silolane: is an organosilicon compound characterized by the presence of two chloromethyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various chemical processes due to their unique properties. Organosilanes are known for their stability, reactivity, and versatility in organic synthesis, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-bis(chloromethyl)silolane can be synthesized through several methods. One common approach involves the reaction of chloromethylsilane with a suitable silicon-containing precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,1-bis(chloromethyl)silolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Properties

  • Molecular Formula: C₆H₁₃Cl₂OSi
  • Molecular Weight: 192.16 g/mol
  • Boiling Point: Not specified
  • Appearance: Typically a colorless to light yellow liquid

Organic Synthesis

1,1-bis(chloromethyl)silolane serves as an important intermediate in the synthesis of various organic compounds. Its chloromethyl groups can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups into organic molecules.

Case Study: Synthesis of Functionalized Silanes

In a study published in Organic Letters, researchers utilized this compound to synthesize functionalized silanes that exhibit enhanced reactivity and stability. The ability to modify the silane structure through substitution reactions has been pivotal in developing new materials with tailored properties .

Materials Science

The compound is also significant in materials science, particularly in the production of siloxane-based polymers. These polymers are known for their thermal stability and mechanical strength.

Application Example: Siloxane Polymers

Research indicates that incorporating this compound into siloxane formulations enhances the cross-linking density of the resulting polymers. This leads to improved thermal and mechanical properties, making them suitable for high-performance applications such as coatings and adhesives .

Precursor for Advanced Materials

As a precursor for advanced materials, this compound can be used to create hybrid organic-inorganic materials. These materials combine the desirable properties of both organic compounds and inorganic silicates.

Case Study: Hybrid Materials Development

A notable study demonstrated that using this compound as a precursor allowed for the creation of hybrid materials with enhanced optical properties. These materials have potential applications in optoelectronic devices and sensors due to their tunable electronic characteristics .

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for functionalized compoundsVersatile reactivity
Materials ScienceComponent in siloxane-based polymersEnhanced thermal stability
Advanced MaterialsPrecursor for hybrid organic-inorganic materialsTunable properties for optoelectronics

Mechanism of Action

The mechanism of action of 1,1-bis(chloromethyl)silolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups can undergo nucleophilic substitution, leading to the formation of new silicon-carbon bonds. This reactivity is facilitated by the presence of the silicon atom, which can stabilize the transition state during the reaction .

Comparison with Similar Compounds

  • Chloromethyltrimethylsilane
  • Chloromethyldimethylsilane
  • Bis(chloromethyl)dimethylsilane

Comparison: 1,1-bis(chloromethyl)silolane is unique due to the presence of two chloromethyl groups attached to a single silicon atom, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Biological Activity

1,1-Bis(chloromethyl)silolane is a compound that has garnered attention due to its potential biological activities, particularly in the context of its genotoxic and carcinogenic properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, effects on cellular systems, and implications for health.

This compound is categorized as an alkylating agent, which means it can introduce alkyl groups into various biological molecules, particularly DNA. The structure of the compound allows it to interact with nucleophilic sites in DNA, leading to potential mutagenic effects.

The biological activity of this compound primarily revolves around its ability to form covalent bonds with DNA. This interaction can lead to:

  • DNA Adduct Formation : The compound binds to guanine and adenine residues in DNA, resulting in the formation of DNA adducts. This modification can disrupt normal cellular processes and lead to mutations .
  • Genotoxicity : Studies have shown that exposure to this compound can induce unscheduled DNA synthesis in cultured human lymphocytes, indicating its role as a DNA-damaging agent .
  • Carcinogenic Potential : The compound has been classified as a potent carcinogen based on evidence from animal studies demonstrating tumor formation upon exposure .

In Vitro Studies

In vitro experiments have demonstrated that this compound can enhance viral transformation in cell cultures. For instance, it was observed to increase the transformation rate of Syrian hamster embryo cells when exposed to viral agents .

In Vivo Studies

Animal studies have provided further insights into the carcinogenic potential of this compound. For example:

  • Tumor Induction : Mice exposed to this compound developed various tumors including lung adenomas and skin sarcomas .
  • Chromosomal Aberrations : Limited evidence suggests that while it may not cause significant chromosomal aberrations in all cases, there is still an increased risk associated with exposure .

Case Studies

Several case studies have highlighted the implications of exposure to this compound in occupational settings. Workers exposed to this chemical have shown increased incidences of respiratory cancers, underscoring its potential health risks.

Summary of Biological Activities

Activity TypeDescription
DNA InteractionForms adducts with guanine and adenine residues leading to mutations
GenotoxicityInduces unscheduled DNA synthesis in human lymphocytes
CarcinogenicityDemonstrated tumor formation in animal models
Cellular TransformationEnhances virus-induced transformation in cell cultures

Properties

IUPAC Name

1,1-bis(chloromethyl)silolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2Si/c7-5-9(6-8)3-1-2-4-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCLJDQQJOVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si](C1)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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